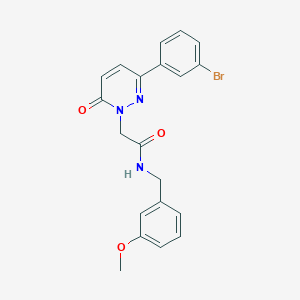

![molecular formula C22H23N3O3 B3410949 1-(2,5-dimethoxyphenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide CAS No. 899960-90-8](/img/structure/B3410949.png)

1-(2,5-dimethoxyphenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide

Übersicht

Beschreibung

The compound “1-(2,5-dimethoxyphenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide” is a complex organic molecule. It is part of the pyrrolo[1,2-a]pyrazine family . Pyrrolo[1,2-a]pyrazines are versatile scaffolds in organic synthesis and drug development .

Synthesis Analysis

The synthesis of similar pyrrolo[1,2-a]pyrazine structures has been achieved through acid-catalyzed reactions of various 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with several o-phenylenediamines . This process involves double cyclodehydration and aromatization . Another approach involves the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium acetate .Chemical Reactions Analysis

The compound, being part of the pyrrolo[1,2-a]pyrazine family, might be involved in various chemical reactions. For instance, Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction, could be relevant .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Chalcones, which are structurally similar to the compound , have shown potential anticancer properties . They have been synthesized from simple aromatic compounds and have demonstrated similar bioactivities to their natural counterparts, often with enhanced potency and reduced toxicity .

Anti-inflammatory Properties

Chalcones have also been noted for their anti-inflammatory properties . Given the structural similarities, it’s possible that the compound could have similar effects, although further research would be needed to confirm this.

Antimicrobial Properties

The antimicrobial properties of chalcones have been well-documented . This suggests that the compound could potentially be used in the development of new antimicrobial agents.

Antioxidant Properties

Chalcones have demonstrated antioxidant properties . This suggests that the compound could potentially be used in the development of new antioxidant agents.

Antiparasitic Properties

Chalcones have demonstrated antiparasitic properties . This suggests that the compound could potentially be used in the development of new antiparasitic agents.

Synthesis of Pyrazine Derivatives

The compound belongs to the class of pyrazines . Pyrazines are important components of aroma fragrances, potential pharmacophore of a large number of biologically active substances, and widely used as agrochemicals . The compound could potentially be used in the synthesis of new pyrazine derivatives.

Zukünftige Richtungen

The future directions for this compound could involve further exploration of its synthesis, reactivity, and potential biological applications. Given the wide range of biological activities exhibited by the pyrrolo[1,2-a]pyrazine family, this compound could be a promising candidate for drug development .

Wirkmechanismus

Target of Action

The primary target of this compound is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . The compound is a pyrazinamide analogue, and pyrazinamide is a crucial first-line drug for tuberculosis treatment .

Mode of Action

The compound interacts with its target by disrupting membrane energetics and inhibiting membrane transport function at slightly acidic pH . The active moiety of the compound is thought to be pyrazinoic acid (POA), which is produced when the compound is converted by the pyrazinamidase enzyme expressed by active M. tuberculosis .

Pharmacokinetics

Pyrazinamide is well-absorbed orally and widely distributed in body fluids and tissues . It is metabolized in the liver and excreted in the urine .

Result of Action

The result of the compound’s action is the inhibition of growth and replication of Mycobacterium tuberculosis . This is achieved by disrupting the bacterium’s ability to synthesize new fatty acids, which are essential for its growth and replication .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH. The compound is active only at a slightly acidic pH . This is because the conversion of the compound to its active form, pyrazinoic acid, is facilitated by the slightly acidic environment within the Mycobacterium tuberculosis .

Eigenschaften

IUPAC Name |

1-(2,5-dimethoxyphenyl)-N-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3/c1-27-17-10-11-20(28-2)18(15-17)21-19-9-6-12-24(19)13-14-25(21)22(26)23-16-7-4-3-5-8-16/h3-12,15,21H,13-14H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNFPCUDIVPBOMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2C3=CC=CN3CCN2C(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-dimethoxyphenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-bromo-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B3410882.png)

![2-(4-fluorophenyl)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3410889.png)

![N-(4-fluorophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3410896.png)

![N-(3,4-dimethylphenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3410900.png)

![2,6-difluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B3410908.png)

![2-(2,4-dichlorophenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3410915.png)

![1-(3-chloro-2-methylphenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B3410917.png)

![N,1-bis(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B3410924.png)

![N-(3-chlorophenyl)-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3410931.png)

![1-(2,4-dichlorophenyl)-N-(2,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3410935.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3410944.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3410954.png)

![N-(2,4-dimethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3410955.png)